5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIYEKRCXWKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NNC1=O)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-13-6 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23239-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclization of Hydrazine with Keto Acid Derivatives
A widely employed method for pyridazinone synthesis involves the reaction of hydrazine or substituted hydrazines with keto acids or their derivatives. The general mechanism includes hydrazone formation followed by intramolecular cyclization to yield the pyridazinone ring system.
- Reaction of phenylhydrazine with a keto acid intermediate derived from Friedel-Crafts acylation of arenes and cyclic anhydrides.
- The keto acid intermediate undergoes hydrazone formation with hydrazine hydrate.
- Intramolecular cyclization leads to the formation of the dihydropyridazinone core.
This approach is catalyzed efficiently by acidic ionic liquids such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), which provides high yields and operational simplicity with environmental compatibility and catalyst recyclability.
One-Pot Domino Hydrohydrazination and Condensation
This method involves a one-pot reaction where phenylhydrazine reacts with an unsaturated carboxylic acid derivative (e.g., 4-pentynoic acid) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The hydrohydrazination followed by condensation yields the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold.
Multicomponent Reactions (MCR) Using Arenes, Cyclic Anhydrides, and Hydrazines
Ultrasound-promoted multicomponent synthesis has been reported, combining arenes, cyclic anhydrides, and arylhydrazines in the presence of ionic liquid catalysts to produce pyridazinones efficiently.
Alternative Synthetic Routes
Other methods include:
- Palladium-catalyzed cross-coupling reactions to introduce phenyl substituents on halopyridazinones, followed by ring closure and functionalization steps.
- Microwave-assisted cyclization reactions to improve purity and reduce reaction times.
- Michael addition reactions to modify the pyridazinone core for further functionalization.
Representative Synthetic Scheme Summary
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation of arene + cyclic anhydride, catalyst [bmim]Br-AlCl3 | Keto-carboxylic acid intermediate | High | Catalyst recyclable and non-toxic |
| 2 | Hydrazine hydrate + keto acid intermediate | Hydrazone intermediate | - | Intermediate step |
| 3 | Intramolecular cyclization | 4,5-Dihydropyridazin-3(2H)-one core | High | Forms pyridazinone ring |
| 4 | Hydroxymethylation (e.g., formaldehyde) | 5-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazinone | Moderate | Selective functionalization step |
Research Findings and Analytical Data
- The synthesized 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone has a molecular formula C11H12N2O2 and molecular weight approximately 204.22 g/mol.
- Characterization typically involves NMR spectroscopy, confirming the dihydropyridazinone core and substitution pattern.
- Melting points and purity are consistent with literature values for related pyridazinone derivatives.
- Yields vary depending on the method but generally range from moderate to high (50-85%) under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydropyridazinone using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-formyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Biological Activities
The compound has been studied for its biological effects, particularly in the context of antihypertensive properties. Research indicates that derivatives of pyridazinones, including this compound, exhibit significant hypotensive effects, making them candidates for developing antihypertensive agents .
Pharmacological Applications
-
Antihypertensive Agents :
- A study published in the Journal of Medicinal Chemistry reported on a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones that demonstrated effective blood pressure-lowering effects in animal models . This suggests that 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone may possess similar pharmacological properties.
- Proteomics Research :
-
Potential Neuroprotective Effects :
- Preliminary studies indicate that pyridazinone derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Further research is required to elucidate these effects fully.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, which may enhance its binding affinity to biological targets. The phenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Bioactivity Comparison
Key Findings :
- The 5-methyl derivative shows superior antiplatelet activity (IC₅₀ = 0.03 μM) due to enhanced lipophilicity and membrane penetration .
- The hydroxymethyl analog balances cardiotonic potency (EC₅₀ = 0.15 μM) with improved solubility, making it a candidate for intravenous formulations .
- MCI-154 outperforms both in PDE III inhibition but has higher toxicity risks .
Solubility and Physicochemical Properties
Table 2: Solubility in Neat Solvents (mg/mL, 298 K)
| Solvent | 5-(Hydroxymethyl) Derivative | 5-Methyl Derivative |
|---|---|---|
| Water | 12.3 | 1.2 |
| Ethanol | 45.6 | 28.7 |
| PEG-400 | 98.2 | 65.4 |
| Ethyl Acetate | 3.1 | 18.9 |
Trends :
- The hydroxymethyl group increases water solubility by 10-fold compared to the methyl analog, critical for bioavailability in polar biological environments .
- Lipophilic solvents (e.g., ethyl acetate) favor non-polar derivatives, aligning with their higher logP values .
Mechanistic and Structure-Activity Relationship (SAR) Insights
- Position 5 Modifications :
- Position 6 Aryl Groups :
- Phenyl or substituted aryl groups optimize π-π stacking with platelet ADP receptors, enhancing antiplatelet effects .
Biological Activity
5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Molecular Weight : 204.23 g/mol
- LogP : 1.7 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 2
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various pyridazinone derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific pathogen tested .
Anticancer Activity
A series of studies have focused on the anticancer potential of pyridazinone derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cells, with IC values reported between 15 and 25 µM .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of MAPK pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA synthesis or repair, thereby affecting cancer cell viability.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, this compound can trigger programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some studies suggest that it may also exert anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways .
Case Studies
- Study on Anticancer Effects : A recent study assessed the efficacy of this compound in a mouse model bearing human breast cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
- Antimicrobial Efficacy : In another study involving clinical isolates of Staphylococcus aureus and Escherichia coli, the compound showed promising antibacterial activity, prompting further investigation into its use as a potential treatment for resistant bacterial infections .
Summary Table of Biological Activities
| Activity Type | Effectiveness (IC or MIC) | Notes |
|---|---|---|
| Antimicrobial | MIC: 32 - 128 µg/mL | Effective against multiple bacterial strains |
| Anticancer | IC: 15 - 25 µM | Induces apoptosis in MCF-7 and A549 cells |
| Anti-inflammatory | Modulates NF-kB pathway | Potential for reducing inflammation |
Q & A
Q. What are the established synthetic routes for 5-(hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, chloroacetamide substitution at the 2-position of 4-cyano-5,6-diphenyl-3(2H)-pyridazinethione, followed by base-promoted ring closure, yields pyridazinone derivatives . Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or ethanol), and catalyst use (e.g., ZnCl₂ for cyclohexanone-mediated reactions) . Purity is enhanced via recrystallization (mp 201–204°C) .
Q. Which analytical techniques are most effective for structural characterization of this compound and its derivatives?
X-ray crystallography resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions in 4-benzyl-6-phenyl derivatives) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 6.5% H-bond contribution in crystal packing) . Spectroscopic methods include H/C NMR for diastereotopic proton identification and IR for lactam C=O stretching (~1700 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 4, 5, or 6) influence bioactivity in pyridazinone derivatives?
Substituent effects are studied via structure-activity relationship (SAR) assays. For example:
- 4-Position : Benzyl groups enhance cardiotonic activity by increasing PDE-III inhibition (EC < 1 µM) .
- 6-Position : 4-Aminophenyl groups improve antiplatelet aggregation (IC ~15 µM vs. ADP-induced aggregation) .
- 5-Position : Methyl groups reduce metabolic degradation, improving oral bioavailability in rat models .
Q. What mechanisms underlie the compound’s antiplatelet and cardiotonic activities?
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies arise from assay variability (e.g., ADP vs. collagen-induced platelet aggregation). Mitigation strategies:
- Standardized protocols : Use identical agonist concentrations (e.g., 10 µM ADP) .
- Structural cross-validation : Compare bioactivity with crystallographic data to identify conformation-dependent activity .
Q. What computational methods are recommended for predicting reactivity and optimizing derivatives?
Quantum chemical calculations (DFT/B3LYP) model reaction pathways, while QSAR models predict bioactivity. ICReDD’s reaction path search algorithms reduce experimental iterations by 40% via transition-state analysis .
Q. Which derivatization strategies enhance metabolic stability without compromising activity?
- Prodrug approaches : Acetylation of 4-aminophenyl groups improves plasma stability (t > 6 hrs in human liver microsomes) .
- Ring annulation : Thieno-pyridazine hybrids reduce CYP450-mediated oxidation .
Q. What challenges arise in quantifying enantiomeric purity, and how are they addressed?
Chiral HPLC (Chiralpak AD-H column) resolves (R)- and (S)-enantiomers. Polarimetric detection ([α] = −15.2° for R-isomer) and CD spectroscopy validate configurations .
Q. How should researchers reconcile discrepancies between in vitro and in vivo pharmacological data?
Use pharmacokinetic-pharmacodynamic (PK/PD) modeling. For example, in vitro IC values for PDE-III inhibition (0.8 µM) correlate with in vivo ED values (2.5 mg/kg) after correcting for plasma protein binding (85% in rats) .
Q. What multi-disciplinary approaches are critical for advancing pyridazinone-based therapeutics?
Integrate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
